molecular formula C21H16O8 B15248781 2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate CAS No. 61434-47-7

2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate

Cat. No.: B15248781
CAS No.: 61434-47-7
M. Wt: 396.3 g/mol
InChI Key: BGCCYBGEYPUYFR-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of acetoxymethyl and diacetate functional groups attached to the anthracene core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate typically involves multi-step reactions. One common method includes the acylation of anthraquinone derivatives with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require anhydrous solvents like dichloromethane or acetonitrile and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized anthracene compounds .

Scientific Research Applications

2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A parent compound with similar structural features but lacking the acetoxymethyl and diacetate groups.

    9,10-Anthraquinone: Another derivative with different functional groups attached to the anthracene core.

    2-Acetoxymethyl-anthraquinone: A closely related compound with only one acetoxymethyl group.

Uniqueness

2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate is unique due to the presence of both acetoxymethyl and diacetate groups, which confer distinct chemical and physical properties.

Properties

CAS No.

61434-47-7

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

(1,3-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate

InChI

InChI=1S/C21H16O8/c1-10(22)27-9-16-17(28-11(2)23)8-15-18(21(16)29-12(3)24)20(26)14-7-5-4-6-13(14)19(15)25/h4-8H,9H2,1-3H3

InChI Key

BGCCYBGEYPUYFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=C2C(=C1OC(=O)C)C(=O)C3=CC=CC=C3C2=O)OC(=O)C

Origin of Product

United States

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